1-(6-Methoxyquinolin-8-yl)ethanone
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Overview
Description
1-(6-Methoxyquinolin-8-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with the molecular formula C12H11NO2, features a quinoline ring substituted with a methoxy group at the 6th position and an ethanone group at the 8th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxyquinolin-8-yl)ethanone typically involves the condensation of 6-methoxyquinoline with ethanone derivatives under specific reaction conditions. One common method includes the use of hydrazine hydrate and dimethylacetamide as solvents, followed by cyclization . Another approach involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxyquinolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .
Scientific Research Applications
1-(6-Methoxyquinolin-8-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxyquinolin-8-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and bind to receptors, thereby modulating various biological pathways. For example, it may inhibit ATP synthase, affecting cellular energy production .
Comparison with Similar Compounds
- 1-(2-Methoxyquinolin-3-yl)ethanone
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Quinolinyl-pyrazoles
Comparison: 1-(6-Methoxyquinolin-8-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(6-methoxyquinolin-8-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)11-7-10(15-2)6-9-4-3-5-13-12(9)11/h3-7H,1-2H3 |
InChI Key |
AVQUXTBZIAPVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)OC)C=CC=N2 |
Origin of Product |
United States |
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